![molecular formula C19H37NS B1294564 Octadecyl isothiocyanate CAS No. 2877-26-1](/img/structure/B1294564.png)
Octadecyl isothiocyanate
Overview
Description
Octadecyl isothiocyanate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the properties and reactivity of alkyl isothiocyanates in general. For instance, the synthesis of isothiocyanate-derived ruthenium-alkylidene complexes is described, which suggests that isothiocyanates can act as ligands in coordination chemistry .
Synthesis Analysis
The papers provided do not detail the synthesis of octadecyl isothiocyanate specifically. However, the synthesis of related compounds, such as O-Octadecyl-S-trifluorothiolcarbonate, involves the reaction of sodium O-octadecyl-dithiocarbonate with trifluoroacetic anhydride . This indicates that similar alkyl isothiocyanates might be synthesized through reactions involving dithiocarbonate salts and appropriate reagents.
Molecular Structure Analysis
While the molecular structure of octadecyl isothiocyanate is not directly analyzed in the papers, the structure of isocyanate- and isothiocyanate-derived ruthenium-alkylidene complexes is discussed . The X-ray structure of one such complex confirms the isocyanate-type bonding of the ligand, and IR and NMR spectroscopy confirm the isothiocyanate-type bonding in others. This suggests that octadecyl isothiocyanate would have a linear R-N=C=S structure, where R is the octadecyl group.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions of octadecyl isothiocyanate. However, they do describe the reactivity of related isothiocyanate-derived complexes in metathesis reactions . These complexes are active initiators for the ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) reactions, indicating that alkyl isothiocyanates may also participate in similar types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of octadecyl isothiocyanate are not discussed in the provided papers. Nonetheless, the description of O-Octadecyl-S-trifluorothiolcarbonate as a crystalline source of trifluoromethanethiol suggests that octadecyl isothiocyanate might also be crystalline in nature . The papers also imply that the isothiocyanate group is reactive and can form stable complexes with metals, which could be relevant to the chemical properties of octadecyl isothiocyanate .
Scientific Research Applications
Organic Synthesis
Octadecyl derivatives have been utilized in organic synthesis as reagents or intermediates. For instance, the use of O-Octadecyl-S-trifluorothiolcarbonate, derived from octadecyl isothiocyanate, facilitates the generation of trifluoromethyl sulfides, demonstrating a practical approach in sulfur chemistry (Li & Zard, 2013). Similarly, the synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction showcases the versatility of isothiocyanate in promoting environmentally benign chemical processes (Ding et al., 2010).
Enzyme Immobilization
Octadecyl-Sepabeads have been employed for the immobilization of lipases, highlighting a strategy to enhance enzyme activity and stability. This approach is beneficial for applications requiring high enzyme stability and activity, such as in biocatalysis and industrial processes (Palomo et al., 2002).
Polymer Science and Nanotechnology
The integration of octadecyl isothiocyanate into polymers and nanomaterials has been explored for various applications. For example, the modification of cellulose nanocrystals with octadecyl isocyanate enhances the mechanical, rheological, and degradation properties of nanocomposites, demonstrating its potential in materials engineering and environmental sustainability (Pinheiro et al., 2017).
Materials Science
The application of octadecyl derivatives in materials science includes the development of hydrophobic films and coatings for metal protection and energy storage. For instance, the formation of octadecyl-trimethoxy-silane film on copper surfaces offers insights into corrosion protection and surface engineering (Zucchi et al., 2007). Additionally, the fabrication of microencapsulated phase change materials using octadecyl derivatives for thermal energy storage emphasizes the role of these compounds in enhancing the efficiency of energy systems (Tang et al., 2014).
Safety And Hazards
Future Directions
The global demand for ODITC is anticipated to witness substantial growth in the coming years, primarily driven by its widespread use as a coupling agent, surface modifier, and surface treatment agent . The surge in pharmaceutical and agrochemical industries, coupled with the rising need for efficient manufacturing processes and high-performance materials, will further propel the growth of the ODITC market .
properties
IUPAC Name |
1-isothiocyanatooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRSSFEIRFISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062680 | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl isothiocyanate | |
CAS RN |
2877-26-1 | |
Record name | 1-Isothiocyanatooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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